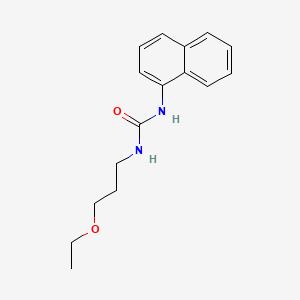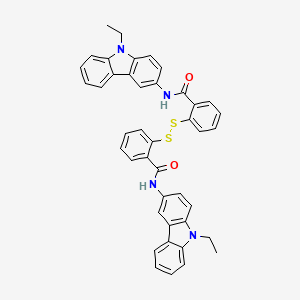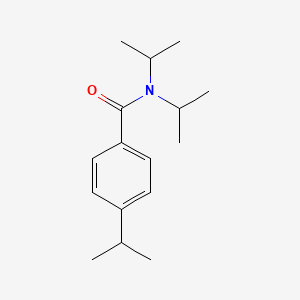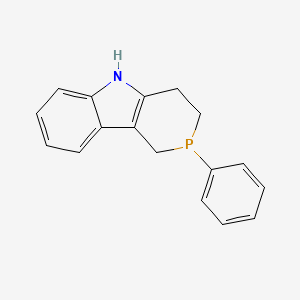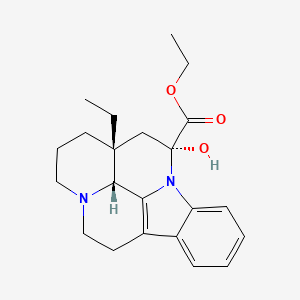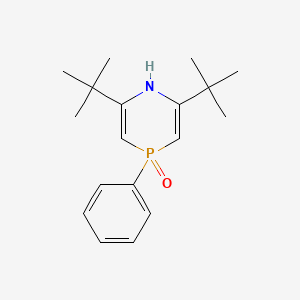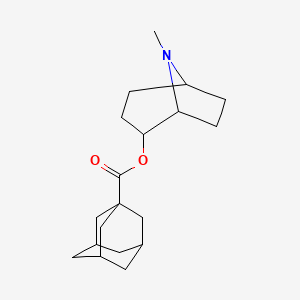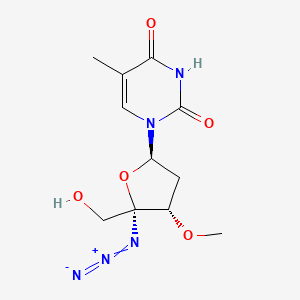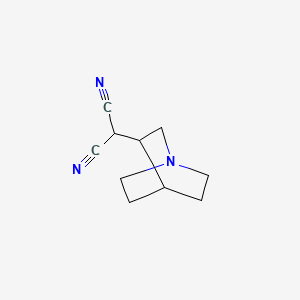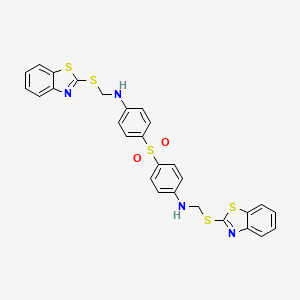
2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B is a complex organic compound with a unique structure that includes a quinuclidine ring, an amyl group, and an isopropenyl glycolate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B typically involves multiple steps, starting with the preparation of the quinuclidine ring. This can be achieved through a series of cyclization reactions involving amines and aldehydes. The amyl group is then introduced through alkylation reactions, and the isopropenyl glycolate moiety is added via esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The use of automated systems and process optimization can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require the use of solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学的研究の応用
2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
2-Methyl-3-quinuclidyl-n-amyl(isopropenyl)glycolate B can be compared with other similar compounds, such as:
2-Methyl-3-quinuclidyl phenyl(isopropyl)glycolate B: This compound has a phenyl group instead of an amyl group, which may result in different chemical and biological properties.
3-Quinuclidyl-2-phenylbicyclo(2.2.1)heptane-2-carboxalate hydrochloride: This compound has a different bicyclic structure, which may affect its reactivity and applications.
3-Quinuclidyl-(1-hydroxycyclopentyl)phenylacetate hydrochloride: This compound has a cyclopentyl group, which may influence its chemical behavior and biological activity.
特性
CAS番号 |
101913-72-8 |
|---|---|
分子式 |
C18H31NO3 |
分子量 |
309.4 g/mol |
IUPAC名 |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C18H31NO3/c1-5-6-7-10-18(21,13(2)3)17(20)22-16-14(4)19-11-8-15(16)9-12-19/h14-16,21H,2,5-12H2,1,3-4H3 |
InChIキー |
LYGSRXNHWWWSOH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(=C)C)(C(=O)OC1C(N2CCC1CC2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


